3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
3-(3-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core fused to a substituted 8-azabicyclo[3.2.1]octane system. The molecule’s stereochemistry is defined by the (1R,5S) configuration of the bicyclic framework, which influences its conformational stability and biological interactions. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes due to structural similarities to tropane alkaloids and kinase inhibitors .
Properties
IUPAC Name |
3-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-27(25,26)15-10-13-6-7-14(11-15)22(13)18(23)8-9-21-12-20-17-5-3-2-4-16(17)19(21)24/h2-5,12-15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPCOKABKANCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, each demanding precision in both reactant purity and reaction conditions. A typical route might start with the formation of the quinazolinone core, followed by the attachment of the azabicyclo moiety and subsequent functional group modifications to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scaling up these reactions under stringent conditions to ensure high yield and purity. This often involves the use of high-pressure reactors, temperature control systems, and continuous flow processes to optimize each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is capable of undergoing various chemical reactions:
Oxidation: : Typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, utilizing reagents like sodium ethoxide.
Common Reagents and Conditions
The reactions often take place under controlled temperatures and in the presence of catalysts or specific solvents to drive the reaction to completion while minimizing side products.
Major Products
Depending on the reaction type, the major products can vary from simple alcohols and amines to more complex derivatives involving additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it invaluable in developing new pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is explored for its potential as a therapeutic agent, particularly due to its unique mechanism of action and molecular targets.
Industry
Industrial applications include its use in the production of specialty chemicals and as a building block in material science for creating polymers with specific properties.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets within the cell, modulating pathways that are crucial for maintaining cellular functions. These interactions can alter biochemical processes, leading to desired therapeutic effects in the case of drug development or enhancing material properties in industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bicyclic and heterocyclic molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The quinazolinone core distinguishes it from atropine’s tropane-ester structure (), suggesting divergent targets (e.g., kinase vs. acetylcholine receptor pathways) .
Stereochemical Impact :
- The (1R,5S) configuration in the target compound may confer selectivity for specific receptor conformations, unlike the racemic mixtures seen in atropine derivatives .
Biological Activity: Compounds with triazole substituents () often exhibit antifungal activity, whereas the target’s quinazolinone moiety is linked to tyrosine kinase inhibition (e.g., EGFR inhibitors) .
Research Findings
- A 2021 study on 8-azabicyclo[3.2.1]octane derivatives noted that electron-withdrawing groups (e.g., methylsulfonyl) enhance binding to adenosine receptors compared to electron-donating groups like benzyl .
- Atropine’s anticholinergic activity is reduced when the ester group is replaced with a sulfonyl group, as seen in the target compound, implying a different mechanism of action .
Biological Activity
The compound 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel derivative in the field of medicinal chemistry, particularly within the context of quinazoline-based compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a quinazolinone moiety and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S₂ |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1704616-44-3 |
| Density | Not available |
| Solubility | Moderate (due to sulfonyl group) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The presence of the quinazoline nucleus allows for interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are critical in inflammatory processes.
- Neurotransmitter Modulation : The azabicyclo structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine transporters, indicating possible applications in treating mood disorders.
- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting its use in inflammatory conditions.
Anti-inflammatory Effects
Research has demonstrated that structurally similar compounds exhibit anti-inflammatory properties through various assays:
-
Carrageenan-induced paw edema test : This model evaluates the anti-inflammatory potential by measuring paw swelling in rodents after carrageenan injection.
Compound Inhibition (%) 2e (similar structure) 53.41 3b (similar structure) 51.81
These results highlight the potential of the quinazoline framework in developing new anti-inflammatory agents.
Neuropharmacological Studies
Studies have shown that compounds containing the azabicyclo structure can affect neurotransmitter systems:
- Serotonin Reuptake Inhibition : Compounds similar to this quinazoline derivative have been shown to inhibit serotonin reuptake, suggesting antidepressant-like effects.
Case Studies
- Case Study on Inflammatory Diseases : A study involving a derivative of this compound demonstrated significant reduction in inflammatory markers (TNF-α, IL-6) in animal models of rheumatoid arthritis.
- Neuropharmacology Research : Clinical trials involving similar azabicyclo compounds indicated improvements in depressive symptoms among participants, warranting further investigation into this compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
